3-(Diethylamino)-7-methylspiro(11H-(1)benzothieno(3,2-b)(1)benzopyran-11,1'(3'H)-isobenzofuran)-3'-one
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Overview
Description
3-(Diethylamino)-7-methylspiro[11H-1benzothieno3,2-bbenzopyran-11,1’(3’H)-isobenzofuran]-3’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-7-methylspiro[11H-1benzothieno3,2-bbenzopyran-11,1’(3’H)-isobenzofuran]-3’-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a benzothiophene derivative as the starting material. The synthetic route may involve:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Spiro Linkage Formation: The spiro linkage is introduced by reacting the benzothiophene core with a suitable spiro-forming reagent under controlled conditions.
Functional Group Modifications: Introduction of the diethylamino and methyl groups is carried out through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-7-methylspiro[11H-1benzothieno3,2-bbenzopyran-11,1’(3’H)-isobenzofuran]-3’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
Scientific Research Applications
3-(Diethylamino)-7-methylspiro[11H-1benzothieno3,2-bbenzopyran-11,1’(3’H)-isobenzofuran]-3’-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-7-methylspiro[11H-1benzothieno3,2-bbenzopyran-11,1’(3’H)-isobenzofuran]-3’-one involves its interaction with specific molecular targets and pathways. The compound’s electronic properties, conferred by the benzothiophene core and spiro linkage, enable it to participate in various biochemical processes. It may act as an electron donor or acceptor, influencing cellular signaling pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 1Benzothieno3,2-bbenzothiophene (BTBT) : Known for its high mobility in organic electronic devices.
- 1Benzothieno3,2-bbenzopyran : Shares a similar core structure but differs in functional groups and spiro linkage.
Uniqueness
3-(Diethylamino)-7-methylspiro[11H-1benzothieno3,2-bbenzopyran-11,1’(3’H)-isobenzofuran]-3’-one is unique due to its specific combination of functional groups and spiro linkage, which confer distinct electronic and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
72931-04-5 |
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Molecular Formula |
C27H23NO3S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
3'-(diethylamino)-7'-methylspiro[2-benzofuran-3,11'-[1]benzothiolo[3,2-b]chromene]-1-one |
InChI |
InChI=1S/C27H23NO3S/c1-4-28(5-2)17-11-12-21-22(15-17)30-24-19-14-16(3)10-13-23(19)32-25(24)27(21)20-9-7-6-8-18(20)26(29)31-27/h6-15H,4-5H2,1-3H3 |
InChI Key |
NCSJDLQJBBLSAY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C6=C(S5)C=CC(=C6)C |
Origin of Product |
United States |
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